molecular formula C10H9BrO3 B13041201 Ethyl 4-bromo-2-formylbenzoate

Ethyl 4-bromo-2-formylbenzoate

Cat. No.: B13041201
M. Wt: 257.08 g/mol
InChI Key: MQSGYIHTOLSSJM-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-formylbenzoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a formyl group at the 2-position, with an ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-formylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl benzoate, followed by formylation. The reaction typically uses bromine as the brominating agent and a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction conditions often involve refluxing the mixture to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed

    Substitution: Formation of ethyl 4-azido-2-formylbenzoate or ethyl 4-thiocyanato-2-formylbenzoate.

    Reduction: Formation of ethyl 4-bromo-2-hydroxymethylbenzoate.

    Oxidation: Formation of ethyl 4-bromo-2-carboxybenzoate.

Scientific Research Applications

Ethyl 4-bromo-2-formylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-bromo-2-formylbenzoate is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .

Biological Activity

Ethyl 4-bromo-2-formylbenzoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H9BrO3C_{11}H_{9}BrO_{3}. Its structure features a benzene ring substituted with a bromine atom, a formyl group, and an ethyl ester group. This unique arrangement of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes. The formyl group can participate in nucleophilic attacks, while the bromine atom may influence the compound's lipophilicity and overall reactivity. This compound has been investigated for its potential to inhibit specific enzymes, thereby modulating biochemical pathways crucial for various cellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 64 to 512 µg/mL, indicating significant antibacterial activity .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. A notable study demonstrated its effectiveness against the MCF-7 cell line (human breast adenocarcinoma), showing an IC50 value of approximately 102.01 µg/mL. Flow cytometry analysis revealed that treatment with this compound resulted in a substantial percentage of early and late apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey Functional GroupsUnique Features
Ethyl 4-bromo-3-cyano-2-formylbenzoateBromine, Formyl, CyanoContains cyano group which may enhance reactivity
Ethyl 4-bromo-3-methylbenzoateBromine, MethylMethyl substitution alters reactivity
Ethyl 2-bromo-4-cyano-5-formylbenzoateBromine, Cyano, FormylVariation in positioning affects biological activity

This table illustrates how variations in functional groups and their positions can significantly influence the biological behavior of these compounds.

Case Studies and Research Findings

  • Antibacterial Activity : A study conducted on various synthesized derivatives indicated that compounds similar to this compound exhibited strong antibacterial activity against common pathogens. The results suggested that structural modifications could enhance efficacy against resistant strains .
  • Anticancer Studies : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines. The mechanism was linked to the compound's ability to interact with cellular pathways responsible for cell survival and proliferation .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

ethyl 4-bromo-2-formylbenzoate

InChI

InChI=1S/C10H9BrO3/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-6H,2H2,1H3

InChI Key

MQSGYIHTOLSSJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)C=O

Origin of Product

United States

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